H-1152 is an experimental small molecule classified as an N-sulfonyldiazepane and a member of the isoquinoline family []. While the full range of its potential applications is yet to be explored, current research suggests promise in the area of enzyme inhibition.
Studies have shown that H-1152 acts as an inhibitor of specific enzymes, particularly non-specific serine/threonine protein kinases (NS-STK) [, ]. NS-STKs are a large group of enzymes involved in various cellular processes, and their dysregulation can contribute to the development of several diseases.
H-1152, chemically known as (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine dihydrochloride, is a potent and highly specific inhibitor of Rho-associated protein kinase, commonly referred to as Rho kinase. Its chemical formula is C16H23Cl2N3O2S, and it has a molecular weight of approximately 319.4 g/mol. H-1152 is characterized by its cell permeability and ATP-competitive inhibition, with a dissociation constant (K_i) of 1.6 nM for Rho kinase, making it significantly more effective than other inhibitors such as Y-27632 .
The primary mechanism of action of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is being investigated. Research suggests it might act as a non-specific serine/threonine protein kinase inhibitor []. Protein kinases are enzymes that play a crucial role in regulating various cellular processes. Inhibiting their activity could potentially have therapeutic applications in different diseases. However, the specific kinases targeted by (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine and its downstream effects require further exploration [].
H-1152 primarily functions by inhibiting the phosphorylation of specific substrates involved in cellular signaling pathways regulated by Rho kinase. This inhibition affects various downstream processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. For instance, H-1152 has been shown to inhibit the phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) in human neuronal cells stimulated by lysophosphatidic acid . Furthermore, it has been observed that H-1152 can prevent the fragmentation of apoptotic cells and relieve neuropathic pain by modulating Rho kinase activity .
The biological activities of H-1152 are primarily linked to its role as a Rho kinase inhibitor. Studies have demonstrated that H-1152 enhances neurite extension in neuronal cultures, particularly in the presence of Schwann cells, which are critical for nerve regeneration . The compound's ability to promote neurite elongation suggests potential therapeutic applications in neurodegenerative diseases and nerve injury recovery. Additionally, H-1152 has been implicated in modulating vascular smooth muscle contraction and influencing stem cell behavior .
The synthesis of H-1152 involves several chemical steps that typically include the formation of the homopiperazine ring and subsequent functionalization to introduce the sulfonyl and isoquinoline moieties. Although specific synthetic routes may vary among laboratories, the general approach includes:
H-1152 has several applications in both research and potential clinical settings:
Interaction studies involving H-1152 have highlighted its specificity towards Rho kinase compared to other serine/threonine kinases such as protein kinase A, protein kinase C, and myosin light chain kinase, with K_i values indicating much weaker interactions (630 nM for protein kinase A, 9.27 mM for protein kinase C) . This selectivity is crucial for minimizing off-target effects in experimental settings. Additionally, studies have shown that H-1152 can inhibit various signaling pathways influenced by Rho kinase without significantly affecting other kinases involved in critical cellular functions .
H-1152 belongs to a class of compounds known as Rho kinase inhibitors. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Structure | K_i (nM) | Specificity | Notes |
---|---|---|---|---|
Y-27632 | Pyridine derivative | 10 | Less selective | Older inhibitor with broader targets |
Fasudil | Isoquinoline derivative | 100 | Moderate selectivity | Used clinically for vasospasm treatment |
HA-1077 | Similar structure | 50 | Moderate selectivity | Investigated for glaucoma treatment |
H-1152 stands out due to its higher potency (K_i = 1.6 nM) and greater specificity for Rho kinase compared to these other compounds, making it a valuable tool in both research and potential therapeutic applications .
H-1152 functions as a highly specific adenosine triphosphate-competitive inhibitor of Rho-associated kinase, demonstrating exceptional binding affinity and selectivity [1] [2] [3]. The compound operates through direct competition with adenosine triphosphate at the kinase active site, effectively blocking the enzymatic activity required for substrate phosphorylation [4] [5]. Crystal structure studies utilizing protein kinase A as a surrogate kinase have revealed the molecular basis of H-1152's competitive binding mechanism [6]. The inhibitor demonstrates cell membrane permeability, allowing effective intracellular target engagement while maintaining its adenosine triphosphate-competitive inhibition profile [2] [7] [8].
The binding kinetics of H-1152 reflect its isoquinolinesulfonamide chemical structure, which enables tight association with the adenosine triphosphate binding pocket of Rho-associated kinase [1] [4]. Comparative kinetic analyses have demonstrated that H-1152 exhibits superior adenosine triphosphate-competitive properties compared to earlier generation Rho-kinase inhibitors, including Y-27632 and hydroxyfasudil [3] [5]. The compound's competitive inhibition mechanism has been validated through enzymatic assays measuring Michaelis-Menten kinetics, confirming its direct competition with adenosine triphosphate for binding site occupancy [9].
Quantitative binding affinity measurements reveal H-1152's exceptional potency against Rho-associated kinase isoforms. The compound demonstrates a Ki value of 1.6 nanomolar against Rho-kinase [2] [3] [4] [5], representing remarkable binding affinity that substantially exceeds that of predecessor inhibitors. Specifically targeting ROCKII/ROCK2, H-1152 exhibits an IC50 value of 12 nanomolar [10] [11] [12] [9], demonstrating consistent potency across different experimental systems and methodologies.
The binding affinity data consistently demonstrate H-1152's superior potency compared to other characterized Rho-kinase inhibitors. Comparative studies indicate that H-1152 is approximately 8-20 times more potent than Y-27632 and hydroxyfasudil in cellular contractility assays [3] [13]. The compound's nanomolar potency reflects its optimized chemical structure, which incorporates a methyl substitution on the isoquinoline ring system that enhances binding affinity while maintaining specificity [6] [14].
Cross-isoform specificity studies reveal that H-1152 exhibits equivalent potency against both ROCK1 and ROCK2 isoforms, consistent with the high amino acid sequence homology between these kinase domains [15] [16]. The compound's binding characteristics suggest non-selective inhibition of both Rho-associated kinase isoforms, which aligns with the structural conservation of the adenosine triphosphate binding pocket across ROCK1 and ROCK2 [17] [18].
Comprehensive kinase selectivity profiling reveals H-1152's remarkable specificity for Rho-associated kinase over related serine/threonine kinases. Against protein kinase A, H-1152 demonstrates a Ki value of 0.63 micromolar [19] [5], representing approximately 390-fold reduced potency compared to Rho-kinase [2] [5]. This selectivity margin provides a substantial therapeutic window for Rho-kinase-specific inhibition without significant protein kinase A interference.
Protein kinase C inhibition studies show H-1152 exhibits a Ki value of 9.27 micromolar [19] [5], corresponding to approximately 5,800-fold selectivity favoring Rho-kinase over protein kinase C [2] [5]. This exceptional selectivity profile distinguishes H-1152 from earlier generation compounds that demonstrated significant protein kinase C cross-reactivity. The substantial selectivity margin against protein kinase C eliminates concerns regarding non-specific protein kinase C-mediated cellular effects during Rho-kinase inhibition studies.
Myosin light chain kinase selectivity assessments demonstrate H-1152's Ki value of 10.1 micromolar [19] [5], representing approximately 6,300-fold selectivity over Rho-kinase [2] [5]. This remarkable selectivity is particularly significant given the functional overlap between Rho-kinase and myosin light chain kinase in smooth muscle contractility regulation. The high selectivity ensures that H-1152-mediated effects can be attributed specifically to Rho-kinase inhibition rather than myosin light chain kinase modulation [20] [21].
The molecular basis of H-1152's exceptional kinase selectivity derives from specific structural features within the Rho-associated kinase adenosine triphosphate binding pocket that distinguish it from related kinases [6] [22]. Crystal structure determinations of H-1152 bound to protein kinase A as a surrogate system have identified key residue differences that confer Rho-kinase selectivity [6]. Specifically, residues conserved between protein kinase A and Rho-kinase participate in core binding interactions, while unique residues in the Rho-kinase adenosine triphosphate binding pocket explain the compound's selectivity profile.
Structural analysis reveals that H-1152's isoquinolinesulfonamide scaffold exploits specific binding pocket geometries unique to Rho-associated kinase [6] [23]. The compound's 2-methyl substitution on the isoquinoline ring system contributes to selectivity by forming favorable interactions with Rho-kinase-specific residues while creating steric clashes in other kinase binding sites [14]. The sulfonamide moiety provides additional selectivity determinants through hydrogen bonding patterns that are optimally accommodated in the Rho-kinase active site.
Comparative kinase profiling data demonstrate H-1152's broad selectivity across the kinome, with IC50 values ranging from 0.18 micromolar for calcium/calmodulin-dependent protein kinase II to greater than 100 micromolar for adenosine monophosphate-activated protein kinase and p38 mitogen-activated protein kinase [11] [9] [19]. The selectivity profile encompasses multiple kinase families, including protein kinase G (IC50 = 0.36 micromolar), Aurora kinase A (IC50 = 0.745 micromolar), and Src kinase (IC50 = 3.06 micromolar) [11] [9] [19], demonstrating minimal cross-reactivity across diverse kinase subfamilies.
Kinase Target | Ki (μM) | IC50 (μM) | Selectivity vs ROCK |
---|---|---|---|
ROCK/Rho-kinase | 0.0016 | 0.012 | - |
Protein Kinase A | 0.63 | 3.03 | ~1900x less potent |
Protein Kinase C | 9.27 | 5.68 | ~5800x less potent |
Myosin Light Chain Kinase | 10.1 | 28.3 | ~6300x less potent |
Calcium/Calmodulin-dependent Protein Kinase II | - | 0.18 | ~15x less potent |
Protein Kinase G | - | 0.36 | ~30x less potent |
Aurora Kinase A | - | 0.745 | ~62x less potent |
Corrosive;Irritant